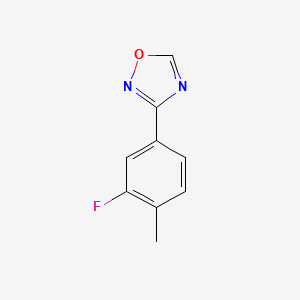

3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole

描述

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting the precise positioning of substituents on both the oxadiazole ring and the attached phenyl moiety. The molecular formula C₉H₇FN₂O indicates a molecular composition consisting of nine carbon atoms, seven hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 178.16 to 178.17 grams per mole. The compound's structural designation specifies the 3-position attachment of the substituted phenyl ring to the 1,2,4-oxadiazole core, while the phenyl substituents include a fluorine atom at the 3-position and a methyl group at the 4-position relative to the point of attachment.

The Chemical Abstracts Service registry number 1146699-63-9 provides unique identification for this specific isomer. The molecular architecture can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System string CC1=C(C=C(C=C1)C2=NOC=N2)F, which encodes the complete connectivity pattern. The International Chemical Identifier string InChI=1S/C9H7FN2O/c1-6-2-3-7(4-8(6)10)9-11-5-13-12-9/h2-5H,1H3 provides an additional standardized representation that facilitates database searches and computational analyses. The molecular descriptor MDL number MFCD13181200 serves as another unique identifier within chemical databases.

Crystallographic Studies and Three-Dimensional Conformation

While specific crystallographic data for this compound remains limited in the available literature, structural analyses of closely related oxadiazole derivatives provide valuable insights into the expected three-dimensional conformation. The 1,2,4-oxadiazole ring system typically adopts a planar configuration due to the aromatic nature of the five-membered heterocycle, with the nitrogen and oxygen atoms contributing to the delocalized π-electron system. The attachment of the 3-fluoro-4-methylphenyl substituent at the 3-position of the oxadiazole ring creates a biaryl system where the relative orientation between the two aromatic planes becomes a critical structural parameter.

Crystallographic studies of related bis-oxadiazole compounds have revealed important structural features that can be extrapolated to the current compound. The 5,5'-dimethyl-3,3'-bi(1,2,4-oxadiazole) derivative, characterized through X-ray diffraction analysis, demonstrates the tendency of oxadiazole rings to maintain planarity while allowing for specific intermolecular interactions. The crystal packing arrangements in such compounds often involve weak intermolecular carbon-hydrogen to nitrogen interactions, which may influence the solid-state properties of this compound. The presence of the fluorine substituent introduces additional electronic effects that may affect both intramolecular conformation and intermolecular interactions through halogen bonding or dipole-dipole interactions.

The dihedral angle between the oxadiazole ring and the substituted phenyl ring represents a crucial conformational parameter that influences the compound's electronic properties and potential biological activity. Computational studies and related experimental observations suggest that this angle may vary depending on the specific substitution pattern and crystal packing environment. The 3-fluoro-4-methyl substitution pattern creates an asymmetric electronic environment on the phenyl ring, potentially influencing the preferred conformation through steric and electronic effects.

Spectroscopic Identification (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Spectroscopic characterization of this compound involves multiple analytical techniques that provide complementary information about the compound's structural features and electronic properties. Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups and bonding patterns within the molecule. The oxadiazole ring system typically exhibits characteristic stretching frequencies in the region of 1500-1600 reciprocal centimeters, corresponding to carbon-nitrogen and carbon-oxygen bond vibrations. The presence of the fluorinated aromatic system introduces additional complexity to the infrared spectrum, with carbon-fluorine stretching vibrations appearing in the characteristic region around 1000-1300 reciprocal centimeters.

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. Proton nuclear magnetic resonance spectra of related oxadiazole compounds demonstrate characteristic chemical shifts for the aromatic protons, typically appearing in the range of 7.0 to 8.5 parts per million downfield from tetramethylsilane. The oxadiazole ring proton, when present, typically appears as a distinctive singlet at approximately 9.0 parts per million, reflecting the electron-deficient nature of this heterocyclic system. The methyl group attached to the phenyl ring exhibits a characteristic singlet around 2.3 parts per million, while the aromatic protons show complex multipicity patterns reflecting their different magnetic environments.

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule. The oxadiazole ring carbons typically appear in the range of 160-170 parts per million, with the carbon bearing the phenyl substituent often showing distinct chemical shift values. The fluorinated carbon atoms exhibit characteristic multipicity due to carbon-fluorine coupling, providing definitive evidence for the substitution pattern. The aromatic carbon atoms of the phenyl ring appear in the typical aromatic region of 120-140 parts per million, with the specific chemical shifts depending on the electronic effects of the fluorine and methyl substituents.

Fluorine-19 nuclear magnetic resonance spectroscopy serves as a particularly diagnostic tool for confirming the presence and environment of the fluorine substituent. The fluorine nucleus typically appears as a distinctive signal that may show coupling to nearby protons and carbons, providing information about the local electronic environment and confirming the proposed substitution pattern.

Computational Chemistry Predictions vs Experimental Data

Computational chemistry approaches provide valuable predictions about the structural and electronic properties of this compound that can be compared with available experimental data. Density functional theory calculations have been employed to investigate the geometric parameters, electronic structure, and energetic properties of oxadiazole derivatives, offering insights into their molecular behavior and reactivity patterns. The predicted collision cross section values provide important information for mass spectrometric identification and analysis.

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 179.06152 | 132.5 |

| [M+Na]⁺ | 201.04346 | 143.3 |

| [M-H]⁻ | 177.04696 | 136.7 |

| [M+NH₄]⁺ | 196.08806 | 150.6 |

| [M+K]⁺ | 217.01740 | 141.6 |

属性

IUPAC Name |

3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-6-2-3-7(4-8(6)10)9-11-5-13-12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWDOQVXUVNYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NOC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716748 | |

| Record name | 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146699-63-9 | |

| Record name | 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146699-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, known for its diverse biological activities. The oxadiazole ring structure, characterized by its heterocyclic nature, has been associated with various pharmacological effects including anticancer, antibacterial, and antifungal properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, focusing on its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound consists of a 1,2,4-oxadiazole ring substituted with a 3-fluoro-4-methylphenyl group. The presence of the fluorine atom and methyl group significantly influences its reactivity and biological properties.

General Biological Activities of Oxadiazole Derivatives

- Anticancer Activity : Many derivatives of oxadiazoles exhibit potent anticancer properties. For instance, compounds containing the oxadiazole moiety have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of specific cancer-related pathways (e.g., EGFR).

- Antimicrobial Activity : Oxadiazoles have been reported to possess significant antibacterial and antifungal activities. For example, certain derivatives have displayed efficacy against pathogens like Escherichia coli and Candida albicans.

- Anti-inflammatory Effects : Some studies indicate that oxadiazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Anticancer Studies

A review of literature indicates that 1,2,4-oxadiazoles generally demonstrate a wide range of anticancer activities. For example:

- Compound Efficacy : In a study screening various oxadiazole derivatives at a concentration of , several compounds exhibited high growth inhibition percentages against multiple cancer cell lines including SNB-75 (CNS cancer) and UO-31 (renal cancer) .

- Mechanism of Action : Research has shown that these compounds can inhibit key signaling pathways involved in cancer progression, such as the EGFR pathway .

Antimicrobial Activity

In antimicrobial studies:

- Significant Inhibition : Compounds derived from oxadiazoles have been tested against bacterial strains like Pseudomonas aeruginosa and showed promising results with significant inhibition zones in disk diffusion tests .

- Comparative Analysis : A comparative study highlighted that certain oxadiazole derivatives exhibited better antibacterial activity than traditional antibiotics .

Case Studies

| Study | Compound Tested | Biological Activity | IC50 Value |

|---|---|---|---|

| 1 | 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | Anticancer (CNS cancer) | 95.70% growth inhibition |

| 2 | 3-(4-methoxyphenyl)-1,2,4-oxadiazole | Antibacterial (E. coli) | Significant activity |

| 3 | Novel 1,2,4-Oxadiazole Derivatives | Antifungal (C. albicans) | Effective against various strains |

科学研究应用

Drug Discovery and Development

The 1,2,4-oxadiazole scaffold, to which this compound belongs, has been recognized for its diverse biological activities. Research indicates that derivatives of 1,2,4-oxadiazole can function as effective agents in drug discovery due to their ability to interact with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance:

- Synthesis and Evaluation : A study reported the synthesis of various oxadiazole derivatives that demonstrated potent anticancer activity against multiple cancer cell lines. Notably, compounds with a 3-fluoro-4-methylphenyl substituent showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

- Mechanism of Action : The mechanism often involves the induction of apoptosis through caspase activation and cell cycle arrest at the G1 phase. This suggests that compounds like 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole could be further developed as anticancer agents .

Neuroprotective Agents

Recent research has also explored the potential of oxadiazole derivatives as inhibitors of cholinesterase enzymes, which are relevant in the treatment of neurodegenerative diseases such as Alzheimer's:

- Cholinesterase Inhibition : Compounds similar to this compound have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Some derivatives exhibited high selectivity and potency towards BuChE, indicating their potential as oral anti-Alzheimer's agents .

The biological activities attributed to this compound are largely rooted in its structural characteristics:

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound contributes to its reactivity and interaction with biological targets:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and electron-withdrawing properties, which can improve the compound's binding affinity to target proteins.

General Synthesis Approaches

Common methods include:

- Condensation Reactions : Utilizing starting materials such as hydrazines and carboxylic acids to form the oxadiazole ring.

- Substitution Reactions : Introducing the 3-fluoro-4-methylphenyl group through electrophilic aromatic substitution techniques.

相似化合物的比较

Structural Analogues with Varying Substituents

*Note: Log D values estimated based on regioisomeric trends .

Key Findings :

- Substituent Position : The 3-fluoro-4-methyl group enhances metabolic stability compared to 2-fluorophenyl analogues due to reduced steric hindrance and optimal halogen placement .

- Functional Group Modifications : Addition of electrophilic groups (e.g., chloroethyl) increases reactivity, making derivatives useful as intermediates .

Regioisomeric Comparisons: 1,2,4- vs. 1,3,4-Oxadiazoles

Implications :

Bioisosteric Replacements and Pharmacological Profiles

- Anthranilic Diamide Analogues : Incorporation of 1,2,4-oxadiazole rings in anthranilic diamides (e.g., compound 3IIl ) results in potent insecticidal activity (LC50 = 0.20 mg/L against Plutella xylostella), outperforming traditional amide-based insecticides .

- Triazole Hybrids : Compounds like 5-(1H-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole show synergistic effects in antimicrobial activity due to dual heterocyclic motifs .

准备方法

Amidoxime and Carboxylic Acid Derivative Cyclization

One of the most common and classical methods to prepare 1,2,4-oxadiazoles involves the cyclization of amidoximes with carboxylic acid derivatives. This approach is widely used for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, including those bearing aromatic substituents like 3-fluoro-4-methylphenyl groups.

General Reaction : Amidoxime (derived from 3-fluoro-4-methylbenzohydrazide) reacts with an activated carboxylic acid derivative (such as acyl chlorides, esters, or anhydrides) under dehydrating conditions to form the 1,2,4-oxadiazole ring.

Catalysts and Conditions : The reaction efficacy improves with catalysts like tetrabutylammonium fluoride (TBAF) or pyridine. Coupling reagents such as EDC, DCC, CDI, TBTU, or T3P are often employed to activate carboxylic acids for amidoxime cyclization.

Yields and Limitations : Yields vary widely (11–90%) depending on the substrate and conditions. The presence of active groups like –OH or –NH2 in the carboxylic acid ester can limit the reaction scope. Purification difficulties and harsh reaction conditions are common drawbacks.

Recent Advances : One-pot procedures using superbases like NaOH/DMSO at room temperature have been reported to simplify the synthesis, although reaction times can be long (4–24 hours).

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

Another synthetic route involves the 1,3-dipolar cycloaddition between nitrile oxides and nitriles to form the 1,2,4-oxadiazole ring.

Mechanism : The nitrile oxide acts as a 1,3-dipole and reacts with the nitrile triple bond to cyclize into the oxadiazole ring.

Challenges : The nitrile triple bond is generally non-reactive, and side reactions like nitrile oxide dimerization can occur, producing undesired 1,2,5-oxadiazole-2-oxides or 1,2,4-oxadiazole-4-oxides.

Catalysis : Platinum(IV) catalysts have been used to facilitate this reaction under mild conditions, but issues such as poor solubility of starting materials, low yields, and high catalyst costs limit its practical application.

Industrial and Practical Synthesis Considerations

Industrial Scale-Up : For industrial production, optimization focuses on maximizing yield and purity while minimizing cost and environmental impact. This includes continuous flow reactors, advanced purification, and green chemistry principles.

Typical Industrial Route : The formation of the oxadiazole ring via cyclization of 3-fluoro-4-methylbenzohydrazide with a suitable carboxylic acid derivative remains the core step. Reaction conditions are optimized for scale, including solvent choice, temperature, and reaction time.

Iron(III) Nitrate Mediated Synthesis (Patent Method)

A patented method describes the synthesis of 1,2,4-oxadiazole derivatives via reaction of nitriles with ketones (acetone or acetophenone) in the presence of iron(III) nitrate as a catalyst.

Reaction Example : Acetonitrile reacts with acetophenone and iron(III) nitrate at 80 °C for 18 hours to yield 3-benzoyl-5-methyl-1,2,4-oxadiazole.

Advantages : This method allows single-step synthesis with relatively mild conditions and avoids toxic reagents.

Reaction Conditions and Workup :

Parameter Details Nitrile Acetonitrile Ketone Acetophenone or Acetone Catalyst Iron(III) nitrate (Fe(NO3)3) Temperature 50–150 °C (preferably 56–80 °C) Reaction Time ~18 hours Workup Filtration, extraction with ethyl acetate, washing with bicarbonate and brine, drying, chromatography Limitations : Reaction time is relatively long; purification involves chromatography.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime + Carboxylic Acid Derivative Cyclization | Amidoximes, acyl chlorides, esters, anhydrides | Catalysts: TBAF, pyridine; coupling agents; RT to reflux | 11–90% | Simple reagents, well-established | Harsh conditions, purification challenges |

| 1,3-Dipolar Cycloaddition | Nitrile oxides, nitriles | Pt(IV) catalyst, mild conditions | Moderate | Mild conditions | Low yields, catalyst cost |

| Vilsmeier Reagent Activation (One-pot) | Amidoximes, carboxylic acids + Vilsmeier reagent | One-pot, mild conditions | 61–93% | Good yields, simple purification | Limited substrate scope |

| Photoredox Catalysis | Disubstituted 2H-azirines, nitrosoarenes | Visible light, organic dye catalyst | 35–50% | Green chemistry, mild conditions | Moderate yields |

| Iron(III) Nitrate Catalyzed Reaction (Patent) | Nitriles, ketones (acetone/acetophenone) | 50–150 °C, ~18 h | High (not specified) | Single-step, mild reagents | Long reaction time, chromatography needed |

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1,2,4-oxadiazole derivatives, and how are they optimized for compounds like 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole?

- Answer: The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and acyl chlorides or anhydrides under basic conditions. For example, substituted benzoyl chlorides react with amidoximes in pyridine to form 3,5-diaryl-1,2,4-oxadiazoles . Optimization includes adjusting reaction time, solvent polarity, and substituent electronic effects to enhance yield and regioselectivity. Computational tools like Multiwfn can analyze electron localization to predict reactivity .

Q. How can spectroscopic techniques (e.g., NMR, IR, UV-Vis) validate the structural integrity of this compound?

- Answer:

- NMR : NMR confirms the fluorine substituent’s position, while and NMR identify aromatic protons and methyl groups.

- IR : Stretching frequencies for C=N (~1600 cm) and C-O (~1250 cm) confirm oxadiazole ring formation.

- UV-Vis : Solvent-dependent spectral shifts (e.g., in DMSO vs. hexane) can reveal π→π* transitions influenced by the fluorophenyl group .

Q. What are the primary biological activities associated with 1,2,4-oxadiazole derivatives, and how does the 3-fluoro-4-methylphenyl substituent influence these properties?

- Answer: 1,2,4-Oxadiazoles exhibit antimicrobial, analgesic, and anticancer activities. The electron-withdrawing fluoro group enhances metabolic stability and bioavailability, while the methyl group improves lipophilicity for membrane penetration . For instance, diaryl-substituted oxadiazoles show tumor cell inhibition via ROS modulation .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, wavefunction analysis) guide the design of this compound derivatives with improved bioactivity?

- Answer:

- DFT : Calculates HOMO-LUMO gaps to predict charge-transfer interactions. For example, Gaussian 03 optimizes geometries and evaluates detonation performance in energetic materials .

- Multiwfn : Analyzes electrostatic potential surfaces (ESP) to identify nucleophilic/electrophilic regions for target binding .

- Docking studies : Simulate interactions with biological targets (e.g., COX-2 or GSK-3β) to prioritize substituent modifications .

Q. What experimental strategies resolve contradictions in reported bioactivity data for 1,2,4-oxadiazole derivatives?

- Answer: Discrepancies may arise from regioisomerism (1,2,4- vs. 1,3,4-oxadiazoles) or solvent effects. For example:

- Isomer comparison : 1,3,4-oxadiazoles exhibit lower log D and higher metabolic stability than 1,2,4-oxadiazoles .

- Solvent screening : UV-Vis studies in varying solvents (e.g., aqueous mixtures) clarify solvatochromic effects on bioavailability .

Q. How can substituent engineering on the 1,2,4-oxadiazole core enhance agrochemical efficacy (e.g., pesticidal or herbicidal activity)?

- Answer: Introducing electron-deficient groups (e.g., trifluoromethyl) or heteroaromatic rings (e.g., pyridyl) improves binding to enzyme active sites. For example:

- Flufenoxadiazam : A commercial agrochemical with a 1,2,4-oxadiazole core, optimized via para-substituted benzyl groups for systemic mobility in plants .

- Bis-oxadiazoles : Synthesized via Staudinger/aza-Wittig reactions, these derivatives show enhanced stability in soil matrices .

Q. What role do metal complexes of 1,2,4-oxadiazole ligands play in catalysis or material science?

- Answer: Oxadiazole ligands (e.g., 3,5-bis(2′-pyridyl)-1,2,4-oxadiazole) form stable complexes with Ni(II), Cu(II), and Zn(II). These complexes:

- Catalysis : Activate C-H bonds in cross-coupling reactions.

- Energetic materials : Improve thermal stability and detonation velocity (e.g., compound 2-3 in ).

Q. How do solvent polarity and proticity affect the antioxidant mechanism of 3,5-diaryl-1,2,4-oxadiazoles?

- Answer: Polar solvents stabilize radical intermediates in antioxidant assays (e.g., DPPH/ABTS scavenging). For example:

- Vanillin-substituted derivatives : Exhibit higher radical scavenging in ethanol due to hydrogen-bond donation from phenolic -OH groups .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。